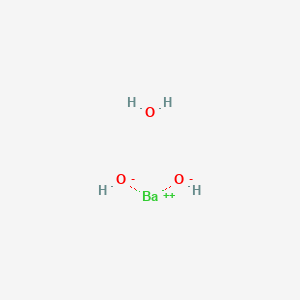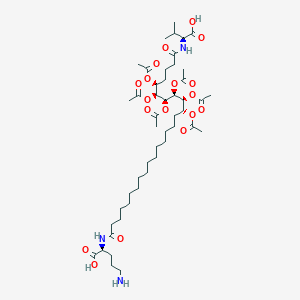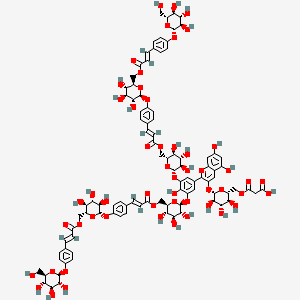
Barium hydroxide monohydrate
描述
Barium hydroxide monohydrate, with the chemical formula Ba(OH)₂·H₂O, is a white crystalline solid that is highly soluble in water. It is a significant compound in the field of chemistry due to its strong basic nature and its ability to form barium ions (Ba²⁺) and hydroxide ions (OH⁻) when dissolved in water .
作用机制
Target of Action
Barium hydroxide monohydrate (Ba(OH)2·H2O), also known as baryta, is a chemical compound that primarily targets water molecules . It is an alkali metal hydroxide, which means its nature is fundamentally basic .
Mode of Action
Upon dissolving in water, this compound undergoes an exothermic reaction, liberating heat and forming barium ions (Ba2+) and hydroxide ions (OH-) . This reaction can be represented as follows:
Ba(OH)2+H2O→Ba2++2OH−+H2OBa(OH)_2 + H_2O \rightarrow Ba^{2+} + 2OH^- + H_2O Ba(OH)2+H2O→Ba2++2OH−+H2O
The compound’s interaction with water results in the formation of these ions, which can then interact with other compounds or elements in the environment .
Biochemical Pathways
This compound can participate in several biochemical pathways. For instance, it can react with acids to neutralize them and form barium salts and water . It can also react with carbon dioxide (CO2) to form barium carbonate (BaCO3) and water . Furthermore, it can react with ammonium salts, releasing ammonia gas (NH3) .
Pharmacokinetics
This compound is moderately soluble in water . At 20°C, approximately 3.89 grams of Ba(OH)2 can dissolve in 100 grams of water . This solubility influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely based on its reactions with other compounds. For instance, its reaction with acids results in the formation of barium salts and water, neutralizing the acid . Its reaction with carbon dioxide forms barium carbonate, a compound with various uses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water can be affected by the temperature . Moreover, the presence of other compounds, such as acids, carbon dioxide, or ammonium salts, can influence its reactions . Furthermore, this compound can decompose into barium oxide when heated to 800°C .
生化分析
Biochemical Properties
Barium hydroxide monohydrate plays a significant role in biochemical reactions due to its strong basic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can precipitate hydroxides of other metals from their aqueous solutions due to the high pH it generates . This property is particularly useful in analytical chemistry for the titration of weak acids and in organic chemistry as a strong base in hydrolyzation and preparation of other compounds .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its strong alkaline nature can disrupt cellular homeostasis, leading to changes in cell signaling pathways and gene expression. The compound’s interaction with cellular components can result in the inhibition or activation of specific enzymes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s strong basic nature allows it to interact with acidic groups on proteins and enzymes, leading to changes in their structure and function. This can result in the inhibition or activation of specific enzymes, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to carbon dioxide, which leads to the formation of barium carbonate . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. High doses of this compound can lead to adverse effects such as irritation of the respiratory tract, stimulation and then paralysis of muscles, and effects on the central nervous system .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving the neutralization of acids and the precipitation of metal hydroxides. The compound interacts with enzymes and cofactors that are involved in these pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s strong basic nature allows it to readily diffuse through cellular membranes, influencing its distribution within cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can affect enzyme activity and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Barium hydroxide monohydrate can be synthesized through several methods:
-
Reaction of Barium Oxide with Water: : This is a common laboratory method where barium oxide (BaO) reacts with water (H₂O) to form barium hydroxide. The reaction is highly exothermic: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ] The resulting barium hydroxide can crystallize as the octahydrate, which can be converted to the monohydrate by heating in air .
-
Double Displacement Reaction: : Another method involves the reaction of barium chloride (BaCl₂) with sodium hydroxide (NaOH), resulting in the formation of barium hydroxide and sodium chloride (NaCl): [ \text{BaCl}_2 + 2\text{NaOH} \rightarrow \text{Ba(OH)}_2 + 2\text{NaCl} ]
Industrial Production Methods
Industrially, barium hydroxide is produced by dissolving barium oxide in water. The octahydrate form is typically used because it is more stable and easier to handle. This form is then converted to the monohydrate by heating in air .
化学反应分析
Types of Reactions
Barium hydroxide monohydrate undergoes several types of chemical reactions:
-
Neutralization Reactions: : It reacts with acids to form barium salts and water. For example, with hydrochloric acid (HCl): [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]
-
Precipitation Reactions: : It can react with sulfate ions to form barium sulfate (BaSO₄), which is insoluble in water: [ \text{Ba(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{H}_2\text{O} ]
-
Reaction with Metals: : Barium hydroxide can react with metals like aluminum and zinc to form oxides or hydroxides of the metal and generate gaseous hydrogen .
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Metals: Aluminum, zinc.
Conditions: Typically, these reactions are carried out at room temperature and in aqueous solutions.
Major Products
Barium Salts: Such as barium chloride and barium sulfate.
Water: Formed in neutralization reactions.
Hydrogen Gas: Formed in reactions with metals.
科学研究应用
Barium hydroxide monohydrate has diverse applications in scientific research:
Biology: It is used in the preparation of biological buffers and in the study of biochemical pathways.
Medicine: It is used in the preparation of certain pharmaceuticals and in medical research.
相似化合物的比较
Similar Compounds
Calcium Hydroxide (Ca(OH)₂):
Magnesium Hydroxide (Mg(OH)₂):
Sodium Hydroxide (NaOH):
Uniqueness
Barium hydroxide monohydrate is unique due to its high solubility in water and its ability to form insoluble barium salts, such as barium sulfate, which is utilized in various industrial applications. Its strong basic nature and exothermic reaction with water also make it distinct from other hydroxides .
属性
IUPAC Name |
barium(2+);dihydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQTUHKAQKWLIN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(OH)2.H2O, BaH4O3 | |
| Record name | BARIUM HYDROXIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5536 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses. | |
| Record name | BARIUM HYDROXIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5536 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
22326-55-2, 12230-71-6 | |
| Record name | BARIUM HYDROXIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5536 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium hydroxide, octahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium hydroxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Barium Hydroxide Monohydrate used in organic synthesis, and what makes it advantageous in certain reactions?
A: this compound serves as a catalyst in various organic reactions. One example is its use in the Robinson Annulation, a multi-step process involving a Michael addition, aldol condensation, and dehydration []. The advantage of this compound in this reaction is its ability to promote the reaction in a stepwise manner under controlled conditions. This allows for the isolation of intermediates, providing valuable insights into the reaction mechanism and enabling the synthesis of a diverse set of molecules for further study [].
Q2: Can you elaborate on the role of this compound in material science, specifically in the synthesis of Barium Titanate (BaTiO3)?
A: this compound plays a crucial role as a precursor in the sol-gel synthesis of Barium Titanate (BaTiO3), a ferroelectric material with numerous technological applications [, ]. Research has shown that reacting Titanium (IV) isopropoxide with this compound in benzyl alcohol yields nanocrystalline BaTiO3 []. The water molecule present in the monohydrate is sufficient for the hydrolysis of the alkoxide, leading to the formation of BaTiO3 nanoparticles. Notably, the size of these nanoparticles can be controlled by adjusting the water concentration in the reaction medium []. This highlights the importance of this compound in controlling the properties of the final material.
Q3: The research mentions the importance of the reaction medium when using this compound for BaTiO3 synthesis. Can you explain this further?
A: The choice of reaction medium significantly impacts the phase and particle size of the resulting BaTiO3. For instance, when using this compound and Titanium (IV) isopropoxide, the perovskite phase of BaTiO3 only forms in benzyl alcohol and not in 2-methoxyethanol []. This difference arises from the varying interactions between the solvents, precursors, and intermediates formed during the reaction. Selecting the appropriate solvent is therefore critical for obtaining the desired BaTiO3 phase and morphology.
Q4: Beyond BaTiO3, are there other applications of this compound in material synthesis or processing?
A: Yes, research indicates that this compound is employed in the reclamation of used turbine engine oils []. It serves as a pretreatment agent before distillation, aiding in the removal of acidic contaminants from the oil. This process helps in regenerating used oil and reducing waste [].
Q5: The research mentions analyzing the synthesized compounds using spectroscopic techniques. Can you specify which techniques were used and their importance?
A: The research employed various spectroscopic techniques to characterize the synthesized compounds. These included Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, NOESY, and HETCOR), and X-Ray Diffraction (XRD) [, , ]. These techniques provide valuable information about the molecular structure, bonding, and crystalline structure of the compounds. For example, IR spectroscopy helps identify functional groups, while NMR provides details about the carbon and hydrogen framework of a molecule. XRD is crucial for determining the crystal structure of materials like BaTiO3. These techniques are essential for confirming the identity and purity of the synthesized products and for understanding their properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B1256705.png)




![3-(3,5-Dimethylphenyl)-1-[1-(7-methoxy-2-benzofuranyl)ethyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1256714.png)
![(2S)-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid (phenylmethyl) ester](/img/structure/B1256716.png)


![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)




